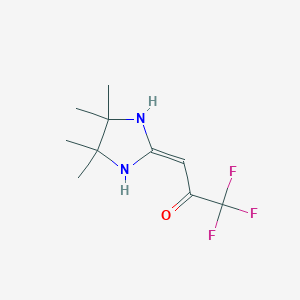![molecular formula C17H21FN4 B5973072 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine](/img/structure/B5973072.png)
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine, also known as FMP, is a chemical compound that belongs to the class of pyrimidine derivatives. It is a highly selective and potent antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward, motivation, and addiction. FMP has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.
作用机制
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine acts as a highly selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of the D3 receptor, this compound can modulate the release of dopamine and other neurotransmitters, which are involved in the regulation of reward, motivation, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on the brain. It can modulate the release of dopamine, norepinephrine, and other neurotransmitters, which can affect mood, cognition, and behavior. This compound has also been shown to modulate the activity of various ion channels and receptors, which can affect neuronal excitability and synaptic plasticity.
实验室实验的优点和局限性
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has several advantages for use in lab experiments. It is highly selective and potent, which makes it an ideal tool for studying the dopamine D3 receptor and its role in various neurological and psychiatric disorders. However, this compound has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine. One area of interest is the development of more potent and selective D3 receptor antagonists, which could have even greater therapeutic potential for the treatment of addiction and other disorders. Another area of interest is the use of this compound in combination with other drugs or therapies, to enhance its efficacy and reduce potential side effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, and its potential use in the treatment of various neurological and psychiatric disorders.
合成方法
The synthesis of 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine involves the reaction of 4-(4-fluorophenyl)-2-methyl-1-piperazineethanol with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain this compound as a white crystalline solid.
科学研究应用
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders. It has shown promising results in preclinical studies for its ability to reduce drug-seeking behavior in animal models of addiction, and for its potential use in the treatment of schizophrenia and Parkinson's disease.
属性
IUPAC Name |
2-[4-[1-(4-fluorophenyl)propan-2-yl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4/c1-14(13-15-3-5-16(18)6-4-15)21-9-11-22(12-10-21)17-19-7-2-8-20-17/h2-8,14H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZHJCNOOWSTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B5973004.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5973010.png)
![4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5973012.png)
![2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B5973013.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5973031.png)

![2-(4-acetylphenoxy)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide](/img/structure/B5973053.png)
![methyl 4-({1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}amino)-4-oxobutanoate](/img/structure/B5973061.png)
![6-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5973062.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5973080.png)
![benzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5973088.png)
![N-methyl-3-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5973096.png)

![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-(tetrahydro-3-furanylmethyl)piperidine trifluoroacetate](/img/structure/B5973112.png)